N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE typically involves the condensation of isonicotinohydrazide with 1-benzyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the indole ring.
Reduction: The major products are reduced forms of the hydrazide group.
Substitution: The major products are substituted derivatives where the hydrazide group is replaced by the nucleophile.
Scientific Research Applications
N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets in the cell. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE.
Isonicotinohydrazide: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N’~4~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]ISONICOTINOHYDRAZIDE is unique due to its specific structure, which combines the indole ring with a hydrazide group. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H18N4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18N4O/c27-22(18-10-12-23-13-11-18)25-24-14-19-16-26(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-14,16H,15H2,(H,25,27)/b24-14+ |
InChI Key |
MWRQHPQDTWMPLQ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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